

# Spectroscopic Profile of 3-Methoxyphenyl Isothiocyanate: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methoxyphenyl isothiocyanate

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxyphenyl isothiocyanate** ( $C_8H_7NOS$ ), a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support research and development activities.

## Core Spectroscopic Data

The following tables summarize the key quantitative data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and mass spectrometry analyses of **3-Methoxyphenyl isothiocyanate**.

**Table 1:  $^1H$  NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.30	t	Ar-H
~6.90	d	Ar-H
~6.85	d	Ar-H
~6.75	s	Ar-H
~3.80	s	-OCH <sub>3</sub>

Note: Experimental  $^1\text{H}$  NMR data for **3-Methoxyphenyl isothiocyanate** is not readily available in the cited literature. The data presented is based on established chemical shift predictions for similar aromatic compounds.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
160.4	Ar-C-O
134.5	-N=C=S
132.4	Ar-C-NCS
130.3	Ar-CH
120.9	Ar-CH
118.0	Ar-CH
112.0	Ar-CH
55.4	-OCH <sub>3</sub>

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference
2200-2000	Strong	Asymmetric stretch of -N=C=S	[1]
~1600	Medium	Aromatic C=C skeletal vibrations	[1]
~1250	Strong	Asymmetric C-O-C stretch of aryl ether	
~1040	Strong	Symmetric C-O-C stretch of aryl ether	[2]

Note: The IR spectrum for **3-Methoxyphenyl isothiocyanate** is available on the NIST WebBook.[3]

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
165	100	[M] <sup>+</sup> (Molecular Ion)
150	~40	[M-CH <sub>3</sub> ] <sup>+</sup>
122	~30	[M-CH <sub>3</sub> -CO] <sup>+</sup>
107	~20	[M-NCS] <sup>+</sup>
92	~25	[C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>
77	~15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The mass spectrum for **3-Methoxyphenyl isothiocyanate** is available on the NIST WebBook.[\[3\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of liquid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **3-Methoxyphenyl isothiocyanate** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta$  = 0.00 ppm).

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 MHz for <sup>1</sup>H and 75 MHz for <sup>13</sup>C.

<sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

- Spectral Width: 0-15 ppm.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation: As **3-Methoxyphenyl isothiocyanate** is a liquid at room temperature, the IR spectrum is typically recorded as a neat thin film. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).<sup>[4]</sup> The plates are then gently pressed together to form a thin, uniform film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

#### Acquisition Parameters:

- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- A background spectrum of the clean salt plates is recorded prior to the sample scan and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) is a common method for the mass analysis of volatile and thermally stable compounds like **3-Methoxyphenyl isothiocyanate**.

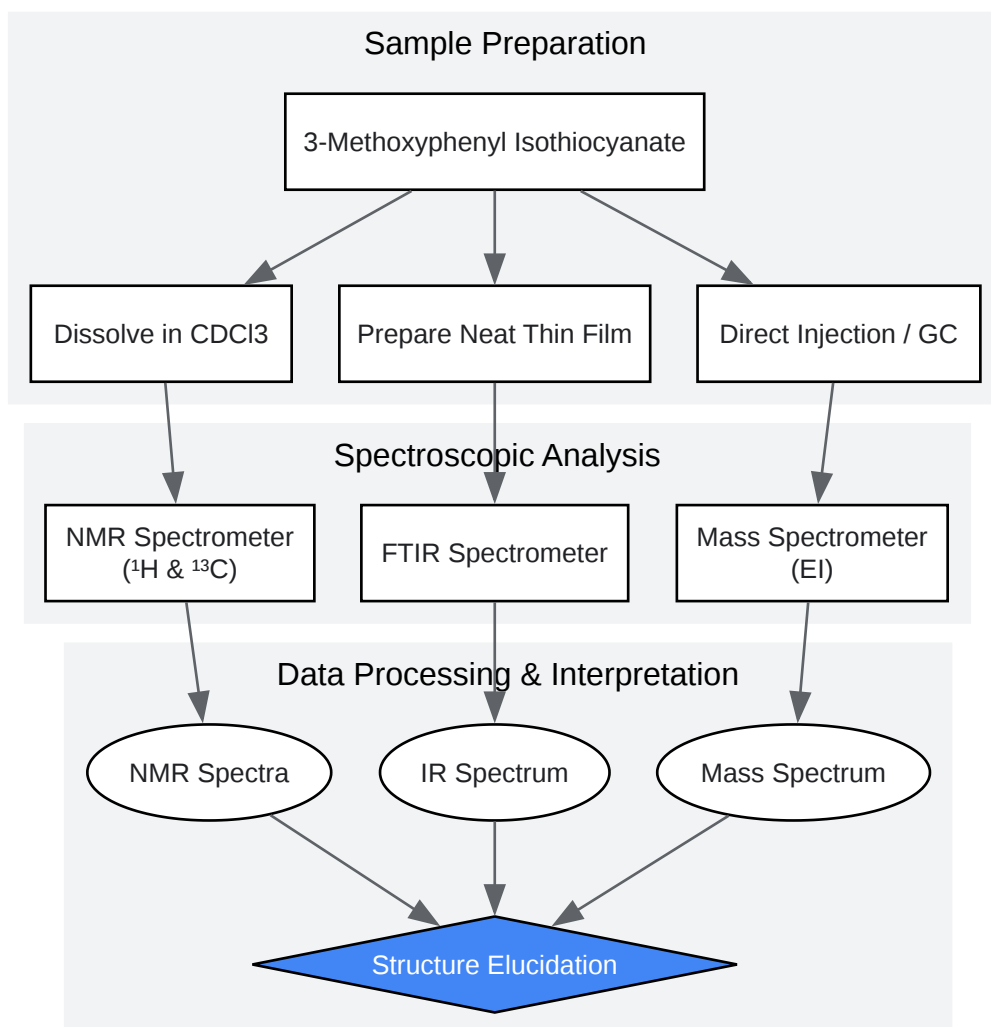
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Acquisition Parameters:

- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range:  $m/z$  40-500.
- Inlet System: If not using GC, a direct insertion probe can be used to introduce the liquid sample into the ion source.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Methoxyphenyl isothiocyanate**.



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General workflow for spectroscopic analysis.

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